Cas no 2639444-05-4 (Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate)

Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate is a heterocyclic compound featuring a benzoxazepine core with an ethyl carboxylate substituent. This structure imparts unique reactivity and potential utility in pharmaceutical and synthetic chemistry applications. The benzoxazepine scaffold is known for its versatility in medicinal chemistry, often serving as a key intermediate for bioactive molecules. The ethyl ester group enhances solubility and facilitates further derivatization, making it a valuable building block for drug discovery and organic synthesis. Its stable yet modifiable framework allows for selective functionalization, enabling the development of targeted compounds. This product is typically characterized by high purity and consistent performance in synthetic workflows.
Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate structure
2639444-05-4 structure
商品名:Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
CAS番号:2639444-05-4
MF:C12H15NO3
メガワット:221.252403497696
CID:5642113
PubChem ID:165903573

Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
    • EN300-27783188
    • 2639444-05-4
    • Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
    • インチ: 1S/C12H15NO3/c1-2-16-12(14)9-3-4-10-8-15-6-5-13-11(10)7-9/h3-4,7,13H,2,5-6,8H2,1H3
    • InChIKey: OTULSCIEABLGIV-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC2C=C(C(=O)OCC)C=CC=2C1

計算された属性

  • せいみつぶんしりょう: 221.10519334g/mol
  • どういたいしつりょう: 221.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 47.6Ų

Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27783188-0.05g
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
2639444-05-4 95.0%
0.05g
$1091.0 2025-03-19
Enamine
EN300-27783188-0.1g
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
2639444-05-4 95.0%
0.1g
$1144.0 2025-03-19
Enamine
EN300-27783188-2.5g
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
2639444-05-4 95.0%
2.5g
$2548.0 2025-03-19
Enamine
EN300-27783188-10g
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
2639444-05-4
10g
$5590.0 2023-09-09
Enamine
EN300-27783188-0.25g
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
2639444-05-4 95.0%
0.25g
$1196.0 2025-03-19
Enamine
EN300-27783188-0.5g
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
2639444-05-4 95.0%
0.5g
$1247.0 2025-03-19
Enamine
EN300-27783188-10.0g
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
2639444-05-4 95.0%
10.0g
$5590.0 2025-03-19
Enamine
EN300-27783188-1.0g
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
2639444-05-4 95.0%
1.0g
$1299.0 2025-03-19
Enamine
EN300-27783188-1g
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
2639444-05-4
1g
$1299.0 2023-09-09
Enamine
EN300-27783188-5g
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
2639444-05-4
5g
$3770.0 2023-09-09

Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate 関連文献

Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylateに関する追加情報

Comprehensive Overview of Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate (CAS No. 2639444-05-4)

Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate (CAS No. 2639444-05-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This benzoxazepine derivative is characterized by its unique molecular structure, combining a benzoxazepine core with an ethyl carboxylate functional group. Its structural complexity and potential biological activity make it a subject of interest for drug discovery and development.

The compound's CAS number 2639444-05-4 serves as a unique identifier in chemical databases, ensuring precise tracking in research and industrial applications. Researchers often explore benzoxazepine-based compounds for their potential therapeutic properties, including applications in central nervous system (CNS) disorders and metabolic diseases. The ethyl ester group in this molecule enhances its solubility and bioavailability, which are critical factors in drug design.

Recent trends in organic synthesis highlight the growing demand for heterocyclic scaffolds like 1,2,3,5-tetrahydro-4,1-benzoxazepine. These structures are frequently investigated for their ability to modulate biological targets, such as enzymes and receptors. The incorporation of an 8-carboxylate moiety further diversifies its reactivity, enabling derivatization for structure-activity relationship (SAR) studies. This adaptability aligns with the pharmaceutical industry's focus on highly functionalized intermediates.

From a synthetic chemistry perspective, Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate is often synthesized via multi-step routes involving cyclization and esterification. Its benzoxazepine ring system is constructed using precursors like ortho-aminophenols and carbonyl compounds, followed by ethyl ester formation. The compound's purity and yield are optimized through advanced chromatographic techniques, meeting the stringent requirements of pharmaceutical-grade intermediates.

In the context of drug discovery, this compound's molecular framework is valued for its potential to interact with biological systems. Computational studies, such as molecular docking, suggest that the benzoxazepine core may exhibit affinity for specific protein binding sites. These insights drive further experimental validation, particularly in the development of novel therapeutic agents. Researchers also investigate its metabolic stability and pharmacokinetic properties to assess its suitability as a lead compound.

The broader scientific community has shown increasing interest in CAS 2639444-05-4 due to its relevance in medicinal chemistry. Online searches frequently include queries like "benzoxazepine derivatives in drug development" or "synthetic routes for ethyl carboxylate heterocycles," reflecting its interdisciplinary appeal. Additionally, the compound's role in high-throughput screening libraries underscores its utility in identifying bioactive molecules.

Quality control and analytical characterization are pivotal for Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry ensure batch-to-batch consistency and compliance with regulatory standards. These protocols are essential for researchers and manufacturers aiming to utilize this compound in preclinical studies or as a chemical building block.

Looking ahead, the exploration of 2639444-05-4 is expected to expand, particularly in niche areas like fragment-based drug design and targeted therapy. Its structural versatility positions it as a valuable tool for addressing unmet medical needs. As the demand for specialty chemicals grows, this compound will likely remain a focal point in both academic and industrial research.

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